Cas no 869901-08-6 (N-methyl-N-(4-pyridin-2-ylbenzyl)amine)

N-methyl-N-(4-pyridin-2-ylbenzyl)amine is a versatile organic compound featuring a pyridine and benzylamine scaffold, making it valuable for pharmaceutical and chemical synthesis applications. Its structure, incorporating both aromatic and amine functionalities, allows for use as a building block in medicinal chemistry, particularly in the development of bioactive molecules and ligands for metal coordination. The compound's stability and reactivity under controlled conditions make it suitable for selective functionalization and cross-coupling reactions. Its well-defined molecular architecture ensures reproducibility in research and industrial processes. This amine derivative is particularly useful in heterocyclic chemistry and as an intermediate in the synthesis of complex organic frameworks.
N-methyl-N-(4-pyridin-2-ylbenzyl)amine structure
869901-08-6 structure
Product Name:N-methyl-N-(4-pyridin-2-ylbenzyl)amine
CAS No:869901-08-6
MF:C13H14N2
MW:198.263662815094
MDL:MFCD08271910
CID:719663
PubChem ID:7537536
Update Time:2025-06-29

N-methyl-N-(4-pyridin-2-ylbenzyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-methyl-4-(2-pyridinyl)-
    • N-METHYL-4-(PYRIDIN-2-YL)BENZYLAMINE
    • N-Methyl-N-(4-pyridin-2-ylbenzyl)amine
    • DTXSID00428740
    • CS-0322211
    • FT-0733244
    • J-523704
    • MFCD08271910
    • N-Methyl-1-(4-(pyridin-2-yl)phenyl)methanamine
    • N-methyl-1-(4-pyridin-2-ylphenyl)methanamine
    • methyl({[4-(pyridin-2-yl)phenyl]methyl})amine
    • SCHEMBL2237883
    • AKOS012991663
    • AS-9232
    • EN300-9232046
    • N-Methyl-N-(4-pyridin-2-ylbenzyl)amine, AldrichCPR
    • 869901-08-6
    • DB-076803
    • N-methyl-N-(4-pyridin-2-ylbenzyl)amine
    • MDL: MFCD08271910
    • Inchi: 1S/C13H14N2/c1-14-10-11-5-7-12(8-6-11)13-4-2-3-9-15-13/h2-9,14H,10H2,1H3
    • InChI Key: YOINJDRZIKXIFW-UHFFFAOYSA-N
    • SMILES: N(C)CC1C=CC(C2C=CC=CN=2)=CC=1

Computed Properties

  • Exact Mass: 198.115698455g/mol
  • Monoisotopic Mass: 198.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 324.8±30.0 °C at 760 mmHg
  • Flash Point: 150.2°C
  • Refractive Index: 1.568

N-methyl-N-(4-pyridin-2-ylbenzyl)amine Security Information

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Additional information on N-methyl-N-(4-pyridin-2-ylbenzyl)amine

Comprehensive Analysis of N-methyl-N-(4-pyridin-2-ylbenzyl)amine (CAS No. 869901-08-6): Properties, Applications, and Industry Insights

N-methyl-N-(4-pyridin-2-ylbenzyl)amine (CAS No. 869901-08-6) is a specialized organic compound gaining traction in pharmaceutical and material science research. This amine derivative features a unique molecular structure combining a pyridine ring and benzyl group, making it valuable for drug discovery and catalysis. As researchers increasingly explore heterocyclic compounds for their bioactivity, this molecule's structure-activity relationship has become a focal point in medicinal chemistry studies.

The compound's molecular weight of 212.27 g/mol and lipophilicity (predicted logP ~2.3) make it particularly interesting for blood-brain barrier penetration studies—a hot topic in neuroscience drug development. Recent literature suggests potential applications in designing kinase inhibitors, with its pyridinyl-benzyl moiety serving as an effective pharmacophore. The methylamine substitution further enhances its metabolic stability, addressing a common challenge in small molecule therapeutics.

From a synthetic chemistry perspective, 869901-08-6 demonstrates remarkable versatility. Its tertiary amine functionality allows for diverse N-alkylation reactions, while the pyridine nitrogen can participate in coordination chemistry. This dual reactivity has sparked interest in developing metal-organic frameworks (MOFs)—a trending area in materials science. Researchers are investigating its potential as a ligand precursor for catalytic systems, particularly in cross-coupling reactions that are fundamental to green chemistry initiatives.

Quality control of N-methyl-N-(4-pyridin-2-ylbenzyl)amine typically involves HPLC purity analysis (>98%) and mass spectrometry verification. The compound's UV absorption characteristics (λmax ~260 nm) make it suitable for analytical method development—a frequent search topic among analytical chemists. Proper storage under inert atmosphere at 2-8°C ensures stability, addressing common concerns about amine degradation in research settings.

Emerging applications include its use as a building block in proteolysis targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The compound's bidentate binding capability makes it attractive for designing E3 ligase ligands—a cutting-edge area in cancer research. This aligns with growing interest in small molecule degraders, one of the most searched topics in contemporary drug discovery forums.

From a commercial perspective, 869901-08-6 has seen increased demand from contract research organizations (CROs) specializing in fragment-based drug discovery. Its balanced molecular complexity (heavy atom count: 15) and rotatable bond count (4) make it ideal for lead optimization studies. Suppliers often highlight its compatibility with high-throughput screening platforms—a key consideration for pharmaceutical companies investing in AI-driven drug design.

Environmental and safety assessments indicate that N-methyl-N-(4-pyridin-2-ylbenzyl)amine requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme ecotoxicity—an important factor for sustainable chemistry initiatives. Researchers appreciate its compliance with REACH regulations, a frequent concern in European markets. The compound's biodegradation potential is currently under study as part of broader green chemistry evaluations.

Future research directions may explore its structure-property relationships in electronic materials, given the growing interest in organic semiconductors. The conjugated system formed by its aryl-pyridine core shows promise for charge transport applications—a trending topic in materials science publications. Computational studies using density functional theory (DFT) could further elucidate its electronic properties, addressing common queries about molecular orbital characteristics.

For researchers sourcing this compound, key considerations include batch-to-batch consistency and residual solvent profiles—top concerns in pharmaceutical quality discussions. Reputable suppliers provide detailed certificates of analysis including 1H/13C NMR verification and LC-MS data. The global market shows particular demand from regions with strong biotech innovation hubs, reflecting its importance in modern drug discovery pipelines.

In conclusion, CAS No. 869901-08-6 represents a versatile chemical entity bridging multiple scientific disciplines. Its unique molecular architecture continues to inspire innovations across medicinal chemistry, catalysis, and materials science. As research into targeted therapies and smart materials accelerates, this compound's significance will likely grow—making it a valuable subject for both academic and industrial investigation.

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